Evidence Gap Notification: No Published Experimental Data Identified for CAS 1803590-75-1
An exhaustive search of the primary peer-reviewed literature, patent databases (including US, EP, and WO collections), and authoritative chemical biology repositories (PubChem, ChEMBL, DrugBank, BindingDB) as of 2026-05-04 yielded no published experimental data for 5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol (CAS 1803590-75-1). No IC₅₀ values, Kd/Ki determinations, MIC data, ADME parameters, or target engagement results were found. The closest structurally characterized reference compound with published quantitative data is 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (DPPH IC₅₀ 17.47 μM), which differs by replacement of the pyrazine-imidazole moiety with a single pyridine ring. This fundamental structural divergence precludes any direct quantitative comparison [1]. Prospective purchasers should commission custom in-house profiling against comparators of interest before making selection decisions.
| Evidence Dimension | Availability of published quantitative biological/pharmacological data |
|---|---|
| Target Compound Data | No published quantitative data available (0 data points identified across all searched databases and literature as of 2026-05-04) |
| Comparator Or Baseline | 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (CAS 15264-63-8): DPPH IC₅₀ 17.47 μM; MIC E. coli 8 μg/mL, S. epidermidis 4 μg/mL. 5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0): C4H inhibitory activity comparable to 2-hydroxy-1-naphthoic acid. Pyrazine-containing oxadiazole telomerase inhibitor 5c: SW1116 IC₅₀ 2.46 μM |
| Quantified Difference | Not calculable – target compound lacks any quantitative data for direct comparison |
| Conditions | N/A – no experimental conditions reported for CAS 1803590-75-1 |
Why This Matters
Procurement decisions cannot be evidence-based when the target compound has no published quantitative data; any selection over analogs must rely on prospective in-house characterization.
- [1] Zhang YB et al. (2012). Design, synthesis and biological evaluation of heterocyclic azoles derivatives containing pyrazine moiety as potential telomerase inhibitors. Bioorganic & Medicinal Chemistry. Compound 5c: SW1116 IC₅₀ = 2.46 μM; telomerase IC₅₀ = 3.55 μM. PMID: 23142687. View Source
